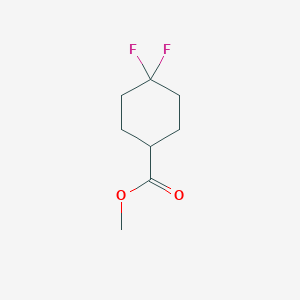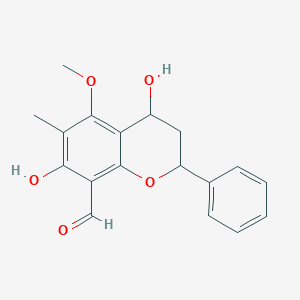
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan (DMF) is a flavonoid compound that is found in various plants such as Pterocarpus marsupium and Dalbergia sissoo. DMF has been the subject of scientific research due to its potential therapeutic properties.
Mechanism Of Action
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan exerts its therapeutic effects through various mechanisms. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical And Physiological Effects
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to have various biochemical and physiological effects. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has also been found to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
Advantages And Limitations For Lab Experiments
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high yields. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan is also readily available and relatively inexpensive. However, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has some limitations for lab experiments. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan is insoluble in water and requires organic solvents for use in experiments. Additionally, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has low bioavailability and may require the use of delivery systems such as nanoparticles to improve its efficacy.
Future Directions
There are several future directions for the research of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan. One direction is the investigation of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan as a potential adjuvant therapy for cancer treatment. Additionally, the development of novel delivery systems for 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan may improve its efficacy and bioavailability. The investigation of the pharmacokinetics and pharmacodynamics of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan may also provide valuable insights into its therapeutic potential.
In conclusion, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan is a flavonoid compound that has potential therapeutic properties. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan exhibits anti-inflammatory, antioxidant, and anti-cancer properties and may be useful in the treatment of various diseases. Further research is needed to fully understand the therapeutic potential of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan and to develop effective delivery systems for its use in clinical settings.
Synthesis Methods
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan can be synthesized through various methods such as the reaction of 2,4,6-trihydroxyacetophenone with 3-methyl-2-butanone in the presence of sodium hydroxide. Another method involves the reaction of 2,4,6-trihydroxyacetophenone with 3-methyl-2-butanone in the presence of sodium hydroxide and acetic anhydride. Both methods result in the formation of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan with high yields.
Scientific Research Applications
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan exhibits anti-inflammatory, antioxidant, and anti-cancer properties. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
121230-30-6 |
|---|---|
Product Name |
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan |
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
4,7-dihydroxy-5-methoxy-6-methyl-2-phenyl-3,4-dihydro-2H-chromene-8-carbaldehyde |
InChI |
InChI=1S/C18H18O5/c1-10-16(21)12(9-19)18-15(17(10)22-2)13(20)8-14(23-18)11-6-4-3-5-7-11/h3-7,9,13-14,20-21H,8H2,1-2H3 |
InChI Key |
DAAVAQORZATFQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1OC)C(CC(O2)C3=CC=CC=C3)O)C=O)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC)C(CC(O2)C3=CC=CC=C3)O)C=O)O |
synonyms |
4,7-dihydroxy-5-methoxy-6-methyl-8-formylflavan 4,7-dihydroxyl-5-methoxyl-6-methyl-8-formyl-flavan 4,7-DMMF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





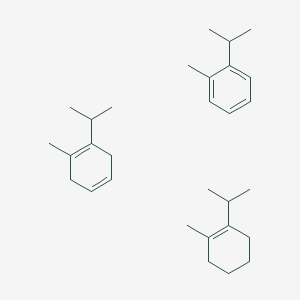
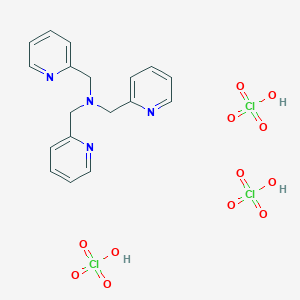
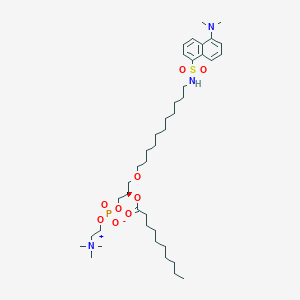
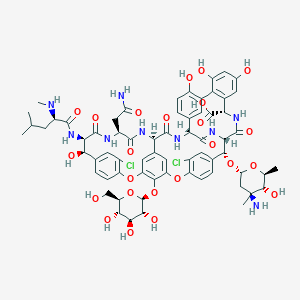
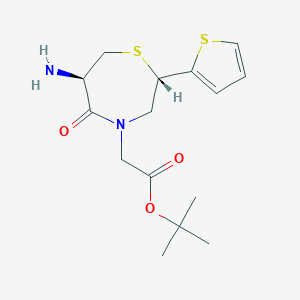

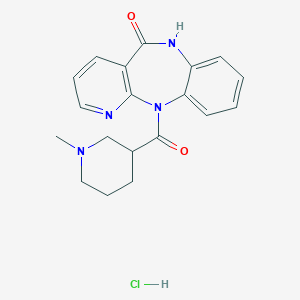
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)
